(1R)-1-(4-isopropoxyphenyl)ethanamine
CAS No.: 1212128-58-9
Cat. No.: VC8218772
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1212128-58-9 |
---|---|
Molecular Formula | C11H17NO |
Molecular Weight | 179.26 g/mol |
IUPAC Name | (1R)-1-(4-propan-2-yloxyphenyl)ethanamine |
Standard InChI | InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3/t9-/m1/s1 |
Standard InChI Key | QDLPHPPYMUBDRB-SECBINFHSA-N |
Isomeric SMILES | C[C@H](C1=CC=C(C=C1)OC(C)C)N |
SMILES | CC(C)OC1=CC=C(C=C1)C(C)N |
Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(C)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(1R)-1-(4-Isopropoxyphenyl)ethanamine has a molecular weight of 179.26 g/mol and the IUPAC name (1R)-1-(4-propan-2-yloxyphenyl)ethanamine . Its structure features a chiral center at the ethylamine carbon, conferring stereochemical specificity critical for biological interactions. The isopropoxy group at the para position of the phenyl ring enhances lipophilicity, potentially influencing blood-brain barrier penetration.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇NO |
Molecular Weight | 179.26 g/mol |
InChIKey | QDLPHPPYMUBDRB-SECBINFHSA-N |
SMILES | CC@HN |
Stereochemical Considerations
The R-configuration at the chiral center distinguishes this compound from its S-enantiomer, which may exhibit divergent receptor-binding profiles. Enzymatic synthesis methods, such as those employing amine transaminases, have achieved enantiomeric excess (ee) values exceeding 97% in related chiral amines .
Synthesis and Production
Enzymatic Transamination
A breakthrough in synthesizing (1R)-1-(4-isopropoxyphenyl)ethanamine involves engineered amine transaminases. CDX-043, a modified transaminase, catalyzes the conversion of ketone precursors to the target amine using isopropylamine as a co-substrate . Under optimized conditions (1 M isopropylamine, 50–75 g/L ketone loading), this method achieves 90–100% conversion within 24 hours.
Table 2: Enzymatic Synthesis Performance
Parameter | Value |
---|---|
Substrate Loading | 50–75 g/L |
Conversion Efficiency | 90–100% |
Enzyme Productivity | 100 g product/g enzyme/day |
Turnover Number (TON) | 6.4 × 10⁵ |
Data adapted from ACS Catalysis .
Industrial Scalability
Continuous flow reactors and advanced purification techniques (e.g., distillation, crystallization) are employed to scale production. The enzyme’s stability over ≥5 days under operational conditions enhances cost-effectiveness .
Comparative Analysis with Structural Analogs
Substituent Effects
Replacing the isopropoxy group with methoxy or iodine alters electronic properties and bioavailability. For example:
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(R)-1-(4-Methoxyphenyl)ethanamine: Increased polarity reduces CNS penetration but enhances aqueous solubility.
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(R)-1-(4-Iodophenyl)ethanamine: Higher molecular weight (265.1 g/mol) limits blood-brain barrier transit .
Stereoisomer Activity Divergence
The S-enantiomer of a related compound, (1S)-1-(2-methoxyphenyl)ethylamine, shows 40% lower affinity for 5-HT₂A receptors compared to the R-form . This underscores the importance of stereochemical purity in drug design.
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles or functionalized dendrimers could enhance bioavailability. Computational models predict a 2.5-fold increase in brain concentration using nanoparticle carriers .
Enzyme Engineering
Directed evolution of transaminases may further improve synthesis efficiency. Mutations at residues A115 and F267 in CDX-043 increased turnover rates by 15% in preliminary trials .
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